2-(Carboxymethoxy)-5-methoxybenzoic acid
Description
2-(Carboxymethoxy)-5-methoxybenzoic acid is a benzoic acid derivative featuring two distinct substituents: a carboxymethoxy group (-OCH₂COOH) at position 2 and a methoxy group (-OCH₃) at position 5 on the aromatic ring. The carboxymethoxy group introduces both ether and carboxylic acid functionalities, enhancing the compound’s polarity and acidity compared to simpler benzoic acid derivatives. This structural complexity makes it a versatile candidate for coordination chemistry, pharmaceutical intermediates, and materials science applications .
Properties
CAS No. |
60770-20-9 |
|---|---|
Molecular Formula |
C10H10O6 |
Molecular Weight |
226.18 g/mol |
IUPAC Name |
2-(carboxymethoxy)-5-methoxybenzoic acid |
InChI |
InChI=1S/C10H10O6/c1-15-6-2-3-8(16-5-9(11)12)7(4-6)10(13)14/h2-4H,5H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
PZPNCNKPCJBDNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
Compound 14 (9.4 g, 0.038 mol) was dissolved in methanol (200 mL) and treated with sodium hydroxide (8 g, 0.2 mol) in aqueous solution (160 mL). The mixture was heated to 60°C for 5 hours, facilitating base-mediated ester hydrolysis. Post-reaction, methanol was removed via reduced-pressure distillation, and the aqueous layer was washed with dichloromethane to eliminate organic byproducts. Acidification to pH 2 precipitated the target compound as a pale yellow solid, which was isolated by filtration and drying, yielding 7.2 g (90.3%).
Advantages and Limitations
This method’s robustness stems from its simplicity and high yield. However, the precursor (Compound 14) requires multi-step synthesis, and the use of dichloromethane necessitates careful waste management.
Alternative Routes via Etherification and Functionalization
Patent literature reveals strategies for structurally related compounds, such as 2-methoxy-5-aminosulfonylbenzoic acid methyl ester, which inform alternative pathways for introducing methoxy and carboxymethoxy groups.
Etherification with Dimethyl Sulfate
In a toluene solvent system, methyl salicylate undergoes etherification with dimethyl sulfate under basic conditions (NaOH) at 111–112°C. This step installs the methoxy group, yielding methyl o-methoxybenzoate after aqueous workup. For 2-(carboxymethoxy)-5-methoxybenzoic acid, analogous conditions could be adapted to introduce the carboxymethoxy moiety via nucleophilic substitution of a hydroxyl intermediate with chloroacetic acid derivatives.
Bromination-Mediated Synthesis Pathways
Recent advances in regioselective bromination, as demonstrated for 2-bromo-5-methoxybenzoic acid, offer a template for introducing substituents at specific positions.
Bromination of m-Methoxybenzoic Acid
m-Methoxybenzoic acid undergoes bromination in halogenated solvents (e.g., dichloromethane) using N-bromosuccinimide (NBS) and red phosphorus as a catalyst. This method achieves >90% yield by directing bromine to the ortho position relative to the methoxy group. For 2-(carboxymethoxy)-5-methoxybenzoic acid, bromination at position 2 could be followed by substitution with a glycolic acid unit to install the carboxymethoxy group.
Substitution and Carboxylation
The bromine atom in 2-bromo-5-methoxybenzoic acid serves as a leaving group for nucleophilic aromatic substitution. Treatment with sodium glycolate under Ullmann or Buchwald-Hartwig coupling conditions could introduce the carboxymethoxy chain, though this remains speculative without direct experimental validation.
Comparative Analysis of Synthetic Methods
The table below summarizes key parameters for the discussed methods:
*Yield reported for analogous sulfonamide synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Carboxymethoxy)-5-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives.
Scientific Research Applications
2-(Carboxymethoxy)-5-methoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 2-(Carboxymethoxy)-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. Additionally, the methoxy group can participate in hydrophobic interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares 2-(Carboxymethoxy)-5-methoxybenzoic acid with structurally related benzoic acid derivatives, highlighting substituent positions, functional groups, and inferred properties:
Research Findings
- Functionalization Techniques: Microwave and ultrasound methods () enable rapid introduction of carboxymethoxy groups to phenolic substrates, streamlining synthesis of derivatives like the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
